molecular formula C12H17NO B3162626 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 87927-03-5

8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3162626
Key on ui cas rn: 87927-03-5
M. Wt: 191.27 g/mol
InChI Key: XRZAVVBRBHHNIA-UHFFFAOYSA-N
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Patent
US04400318

Procedure details

A mixture of the above 2,5-dimethyl-8-methoxyquinoline (260 g, 1.3 m), isopropanol (600 ml), and Raney nickel catalyst (25.0 g) was subjected to 1000 psi hydrogen for 3 hrs. in a stainless steel autoclave. The reaction mixture from the autoclave was filtered to remove the catalyst. Essentially a quantitative yield of product was obtained, after the removal of the isopropanol under vacuum, and the product was used without further purification.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([O:13][CH3:14])[CH:6]=[CH:7][C:8]=2[CH3:12])[N:3]=1.[H][H]>[Ni].C(O)(C)C>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([O:13][CH3:14])[CH:6]=[CH:7][C:8]=2[CH3:12])[NH:3]1

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
CC1=NC2=C(C=CC(=C2C=C1)C)OC
Name
Quantity
25 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture from the autoclave was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst

Outcomes

Product
Name
Type
product
Smiles
CC1NC2=C(C=CC(=C2CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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